5-Phenylpentane-1-sulfonyl chloride

Description

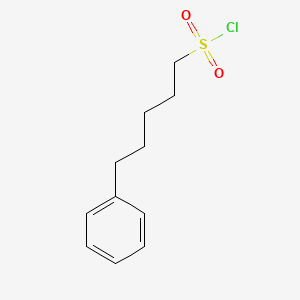

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO2S |

|---|---|

Molecular Weight |

246.75 g/mol |

IUPAC Name |

5-phenylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO2S/c12-15(13,14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

NCOIGVSUGRKMKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylpentane 1 Sulfonyl Chloride

Conventional Preparation from 5-Phenylpentane-1-sulfonic Acid Derivatives

The most traditional route to 5-phenylpentane-1-sulfonyl chloride involves the chlorination of the corresponding sulfonic acid or its salts. This method is widely applicable to the synthesis of various sulfonyl chlorides.

Chlorination Techniques Utilizing Thionyl Chloride and Related Reagents

The conversion of sulfonic acids to sulfonyl chlorides is commonly accomplished using chlorinating agents such as thionyl chloride (SOCl₂). scribd.com The reaction of a sulfonic acid with thionyl chloride efficiently replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the desired sulfonyl chloride. youtube.com This reaction is often driven forward by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.com

The general reaction is as follows:

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

In some cases, a mixture of chlorosulfonic acid and thionyl chloride is employed to promote the chlorosulfonation. It can be advantageous to first react the substrate with chlorosulfonic acid and then introduce thionyl chloride. This approach can reduce the required amount of chlorosulfonic acid and facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride, particularly when the substrate contains groups capable of hydrogen bonding. Phosphorus oxychloride can also be used as a chlorinating agent for sodium sulfonates.

Table 1: Chlorination Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Substrate | Key Features |

| Thionyl Chloride (SOCl₂) | Sulfonic Acids | Efficient conversion, gaseous byproducts drive the reaction. youtube.com |

| Chlorosulfonic Acid / Thionyl Chloride | Aromatic Compounds | Can promote chlorosulfonation and subsequent conversion to sulfonyl chloride. |

| Phosphorus Oxychloride (POCl₃) | Sodium Sulfonates | Alternative to thionyl chloride for sulfonate salts. |

Optimization Strategies for Enhanced Yield and Purity

Optimizing the yield and purity of this compound requires careful control of reaction conditions. Key parameters to consider include reaction temperature, stoichiometry of reagents, and work-up procedures.

For instance, when using chlorosulfonic acid, using a significant excess can lead to the formation of undesired byproducts like diphenyl sulfone. orgsyn.org Therefore, controlling the stoichiometry is crucial. The method of addition is also important; adding the benzene (B151609) derivative to the acid, rather than the reverse, can minimize sulfone formation. orgsyn.org

The work-up procedure is critical to prevent hydrolysis of the sulfonyl chloride product. orgsyn.orgacs.org Rapid separation of the sulfonyl chloride from the aqueous phase is necessary to minimize yield loss. orgsyn.org In some cases, an aqueous drown-out followed by neutralization, extraction, and crystallization is required to obtain an acid-free product, although this can lead to significant hydrolysis-related losses. acs.org The use of an inert organic solvent during the work-up can facilitate the separation and purification of the sulfonyl chloride. google.com

Continuous flow reactors offer a modern approach to optimize sulfonyl chloride synthesis. rsc.org This technology allows for precise control over reaction parameters, leading to improved safety and higher space-time yields. rsc.org For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org

Alternative Synthetic Routes to Aliphatic Sulfonyl Chlorides

Besides the conventional methods, alternative synthetic routes provide access to aliphatic sulfonyl chlorides like this compound, often under milder conditions or from different starting materials.

Sulfonyl Chloride Formation via Lithiation and Sulfuryl Chloride Quenching

An alternative approach involves the use of organolithium reagents. Alkyl lithium compounds can be prepared by reacting an alkyl halide with lithium metal in an aprotic solvent. google.comyoutube.com The reaction is highly exothermic and often carried out at the boiling point of the solvent under reduced pressure to control the temperature. google.com

Once the organolithium reagent is formed, it can be reacted with sulfuryl chloride (SO₂Cl₂) to generate the corresponding sulfonyl chloride. This method is particularly useful for accessing sulfonyl chlorides from alkyl halides. The synthesis of alkylsilanes from unactivated alkyl chlorides and silyl (B83357) lithium reagents demonstrates a similar nucleophilic substitution pathway. nih.gov

Table 2: Comparison of Lithiation and Conventional Methods

| Feature | Lithiation Route | Conventional Route |

| Starting Material | Alkyl Halide | Sulfonic Acid/Salt |

| Key Reagents | Lithium Metal, Sulfuryl Chloride | Thionyl Chloride, Chlorosulfonic Acid |

| Reaction Conditions | Aprotic solvent, often low temperatures | Can require elevated temperatures |

Oxidative Chlorination of Thiols to Sulfonyl Chlorides

The direct oxidative chlorination of thiols offers a powerful and often high-yielding route to sulfonyl chlorides. tandfonline.comorganic-chemistry.org This method avoids the need to first prepare the corresponding sulfonic acid. A variety of oxidizing and chlorinating agent combinations have been developed for this transformation.

One effective reagent system is a mixture of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which provides a highly reactive medium for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is characterized by excellent yields, very short reaction times, and mild conditions. organic-chemistry.orgorganic-chemistry.org Other successful systems include:

Hydrogen peroxide with zirconium tetrachloride. organic-chemistry.orgorgsyn.org

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgacs.org

N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org

Trichloroisocyanuric acid (TCCA) and NCS. researchgate.net

The synthesis of this compound via this route would start from 5-phenylpentane-1-thiol. nih.gov

Green Chemistry Principles and Sustainable Approaches in Sulfonyl Chloride Synthesis

Modern synthetic chemistry places increasing emphasis on green and sustainable practices. In the context of sulfonyl chloride synthesis, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.

Several newer methods for sulfonyl chloride synthesis align with these principles:

Aqueous Process Chemistry : A method for preparing aryl sulfonyl chlorides has been developed that uses water as the solvent. acs.orgrsc.org The low solubility of the sulfonyl chloride product in water leads to its direct precipitation, simplifying isolation and reducing hydrolysis. acs.org

Use of Safer Reagents : The use of harsh and hazardous reagents like chlorine gas can be avoided by employing alternatives such as N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite). organic-chemistry.orgorganic-chemistry.org

Catalytic Methods : The development of catalytic systems, such as the use of ammonium (B1175870) nitrate as a source of nitrogen oxides in a redox-catalytic cycle for the oxidation of thiols, represents a move towards more sustainable processes. researchgate.net

One-Pot Syntheses : One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve efficiency and reduce waste. nih.gov For example, the in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine to form sulfonamides is a common one-pot strategy. organic-chemistry.org

Recycling of Byproducts : In some processes, byproducts can be recycled. For instance, in the synthesis of sulfonyl chlorides using NCS, the succinimide (B58015) byproduct can be recovered and re-chlorinated to regenerate NCS. organic-chemistry.orgresearchgate.net

A green process for synthesizing sulfanilamide (B372717) highlights some of these principles, such as using a solvent that can be recycled and avoiding the generation of high-salt wastewater. google.com These approaches offer a pathway to more environmentally friendly manufacturing of sulfonyl chlorides and their derivatives.

Reactivity and Transformation Pathways of 5 Phenylpentane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The core of 5-phenylpentane-1-sulfonyl chloride's reactivity lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which collectively withdraw electron density, rendering the sulfur atom highly susceptible to attack by nucleophiles. This fundamental reactivity allows for the facile displacement of the chloride leaving group, opening up synthetic routes to a diverse array of derivatives.

Formation of Sulfonamides with Nitrogenous Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles, particularly primary and secondary amines, is a cornerstone of its chemical transformations, leading to the formation of N-substituted 5-phenylpentane-1-sulfonamides. frontiersrj.com This reaction, often referred to as sulfonylation of amines, is a widely employed method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry and materials science. icm.edu.plicm.edu.plthieme-connect.com The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur, followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide. frontiersrj.com

The reaction of this compound with both primary (R-NH₂) and secondary amines (R₂-NH) proceeds readily to afford the corresponding N-alkyl or N,N-dialkyl-5-phenylpentane-1-sulfonamides. frontiersrj.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. nih.govthieme.de The choice of base and solvent can influence the reaction rate and yield.

While specific data on the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, the general reactivity pattern of sulfonyl chlorides provides a strong basis for predicting its behavior. The following table illustrates the expected products from the reaction of this compound with representative primary and secondary amines.

| Amine | Product |

| Primary Amine (e.g., Methylamine) | N-Methyl-5-phenylpentane-1-sulfonamide |

| Secondary Amine (e.g., Dimethylamine) | N,N-Dimethyl-5-phenylpentane-1-sulfonamide |

| Cyclic Secondary Amine (e.g., Piperidine) | 1-(5-Phenylpentane-1-sulfonyl)piperidine |

This table represents the expected products based on the general reactivity of sulfonyl chlorides with amines.

The efficiency of sulfonamide formation is influenced by both steric and electronic factors related to the amine nucleophile and the sulfonyl chloride itself.

Steric Factors: The rate of reaction is sensitive to steric hindrance around the nitrogen atom of the amine. As the steric bulk of the substituents on the amine increases, the rate of nucleophilic attack on the sulfonyl sulfur decreases. For instance, a primary amine will generally react more readily than a bulky secondary amine. The long, flexible phenylpentyl chain of this compound is not expected to impose significant steric hindrance on the sulfonyl sulfur, allowing for relatively facile reactions with a range of amines.

Electronic Factors: The nucleophilicity of the amine plays a crucial role. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease nucleophilicity and slow it down. For example, aliphatic amines are generally more nucleophilic and react more readily than aromatic amines like aniline, where the nitrogen lone pair is delocalized into the aromatic ring. nih.gov

Modern synthetic methodologies often favor one-pot procedures to improve efficiency and reduce waste. nih.govnih.govorganic-chemistry.orgrsc.org While specific one-pot protocols for the synthesis of sulfonamides directly from this compound are not explicitly detailed in the surveyed literature, general one-pot methods for sulfonamide synthesis are well-established. These often involve the in situ generation of the sulfonyl chloride from a corresponding sulfonic acid or thiol, followed by immediate reaction with an amine without isolation of the intermediate sulfonyl chloride. nih.govnih.gov A common approach involves the conversion of a carboxylic acid to a sulfonyl chloride, which is then aminated in the same reaction vessel. nih.govnih.gov Given the availability of 5-phenylpentanoic acid, its conversion to this compound and subsequent one-pot amidation represents a feasible, though not explicitly documented, synthetic strategy.

Synthesis of Sulfonate Esters with Oxygen-Containing Nucleophiles

In addition to nitrogen nucleophiles, this compound readily reacts with oxygen-containing nucleophiles, most notably alcohols, to form sulfonate esters. researchgate.netrsc.orgresearchgate.netnih.gov This reaction is a standard method for converting alcohols into good leaving groups in subsequent nucleophilic substitution or elimination reactions.

The reaction of this compound with an alcohol (R-OH) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), yields the corresponding 5-phenylpentyl sulfonate ester. The base serves to neutralize the HCl byproduct. The general transformation is as follows:

C₆H₅(CH₂)₅SO₂Cl + R-OH → C₆H₅(CH₂)₅SO₂OR + HCl

The reactivity of the alcohol is influenced by steric hindrance, with primary alcohols generally reacting more readily than secondary or tertiary alcohols.

The following table provides examples of sulfonate esters that would be formed from the reaction of this compound with various alcohols.

| Alcohol | Product |

| Methanol | Methyl 5-phenylpentane-1-sulfonate |

| Ethanol | Ethyl 5-phenylpentane-1-sulfonate |

| Isopropanol | Isopropyl 5-phenylpentane-1-sulfonate |

This table illustrates the expected products based on established reactivity patterns of sulfonyl chlorides with alcohols.

Control of Stereochemical Outcomes in Sulfonate Ester Formation

The reaction of a sulfonyl chloride, such as this compound, with a chiral alcohol to form a sulfonate ester is a cornerstone of organic synthesis, primarily because it allows the alcohol's hydroxyl group to be converted into a good leaving group. A critical aspect of this transformation is the stereochemical outcome at the alcohol's stereocenter.

The formation of a sulfonate ester proceeds with the retention of configuration at the chiral carbon of the alcohol. youtube.comyoutube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the bond between the oxygen and the chiral carbon is not broken during the esterification process. youtube.com The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.com A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct. youtube.com

The choice of the sulfonyl chloride can influence reaction selectivity, particularly in molecules with multiple hydroxyl groups. Sterically hindered sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), show a preference for reacting with less sterically hindered alcohols. youtube.com

Radical Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group can be a precursor to sulfonyl radicals, which are versatile intermediates in the formation of carbon-sulfur bonds. These radical reactions are often initiated by light.

Under visible light irradiation, often in the presence of a suitable photocatalyst, sulfonyl chlorides like this compound can undergo homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. acs.orgrsc.org These radicals can participate in various transformations, including radical addition-elimination reactions. acs.orgacs.org

A notable example is the synthesis of allylic sulfones from sulfonyl chlorides and allyl bromides. acs.orgorganic-chemistry.org This process is initiated by the visible-light-induced formation of a sulfonyl radical. acs.org The generated 5-phenylpentane-1-sulfonyl radical would then add to the double bond of an allyl bromide. acs.org This addition is followed by the elimination of a bromine radical from the resulting intermediate, yielding the corresponding allylic sulfone. acs.org This type of reaction is advantageous as it often proceeds under mild conditions without the need for external oxidants or reductants. acs.org The isomerization of certain ene sulfonamides can also be triggered by photolysis and is understood to proceed through a sulfonyl radical addition/elimination mechanism. nih.gov

The generation of sulfonyl radicals from sulfonyl chlorides is frequently achieved through photoredox catalysis. acs.orgcam.ac.uk In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes excited. cam.ac.ukorganic-chemistry.org This excited catalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride to generate the sulfonyl radical and a chloride anion. organic-chemistry.org

Once generated, the 5-phenylpentane-1-sulfonyl radical is a key intermediate for various synthetic applications. A primary reaction is its addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netmagtech.com.cn For example, the radical can add to an electron-deficient alkene, and the resulting carbon-centered radical can be trapped by a hydrogen atom donor to complete a hydrosulfonylation reaction. researchgate.net The reactivity of the sulfonyl radical can be controlled to achieve selective outcomes, such as the formation of sulfonates or sulfonamides under redox-neutral conditions. rsc.org The versatility of sulfonyl radicals makes them important for creating complex molecules, including those with pharmaceutical and agrochemical applications. acs.orgcam.ac.uk

Reactions Proceeding via Sulfene (B1252967) Intermediates

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo an elimination reaction to form highly reactive intermediates known as sulfenes.

Sulfenes (R₂C=SO₂) are generated from alkanesulfonyl chlorides through dehydrochlorination. wikipedia.org This elimination reaction is typically promoted by treatment with a non-nucleophilic amine base, such as triethylamine. wikipedia.org The base abstracts a proton from the α-carbon (the carbon adjacent to the sulfonyl chloride group), and the chloride ion is eliminated simultaneously or in a subsequent step. wikipedia.org

For this compound, the reaction with triethylamine would yield 1-phenyl-1-pentene-1-sulfene (C₆H₅(CH₂)₃CH=SO₂). Sulfenes are generally unstable and are generated in situ to be trapped by other reagents present in the reaction mixture. wikipedia.orgnih.gov The existence of sulfenes as transient intermediates has been demonstrated in the alcoholysis of certain sulfonyl chlorides. acs.org

Due to their high reactivity, sulfenes readily participate in a variety of reactions, most notably cycloadditions. wikipedia.orgacs.org They can act as electrophiles and dienophiles.

[2+2] Cycloaddition: Sulfenes undergo [2+2] cycloaddition reactions with electron-rich alkenes like enamines to form four-membered thietane (B1214591) 1,1-dioxide rings. wikipedia.orgacs.org This reaction was one of the first pieces of evidence for the existence of sulfenes as transient intermediates. wikipedia.org

[4+2] Cycloaddition (Diels-Alder type): With conjugated dienes, sulfenes can act as dienophiles in [4+2] cycloaddition reactions to form six-membered cyclic sulfones. scirp.org For instance, the reaction of a sulfene with 1,3-cyclopentadiene yields a Diels-Alder adduct. wikipedia.org These cycloadditions can be highly regioselective. scirp.org

1,3-Dipolar Cycloaddition: Sulfenes have also been shown to react as formal 1,3-dipoles with electron-deficient C=C bonds, leading to the formation of five-membered rings. chimia.chchimia.ch

The trapping of these highly reactive intermediates provides a powerful method for the synthesis of various sulfur-containing heterocyclic compounds. scirp.orgresearchgate.net

Transition Metal-Catalyzed Sulfonylation and Desulfonylative Coupling Reactions

Transition metal catalysis offers a powerful and versatile platform for the formation and cleavage of carbon-sulfur bonds, enabling the synthesis of a diverse array of organosulfur compounds. For a substrate like this compound, these reactions can be broadly categorized into two main pathways: sulfonylation reactions, where the 5-phenylpentylsulfonyl moiety is transferred to another molecule, and desulfonylative coupling reactions, where the sulfonyl group acts as a leaving group to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond.

Transition Metal-Catalyzed Sulfonylation Reactions

The sulfonylation of various nucleophiles using sulfonyl chlorides is a fundamental transformation in organic synthesis. Transition metal catalysis can enhance the efficiency and broaden the scope of these reactions.

Copper-Catalyzed Sulfonylation: Copper catalysts are widely employed for the sulfonylation of C-H bonds. For instance, the direct C-H sulfonylation of aminoquinolines with arylsulfonyl chlorides has been achieved using copper catalysis, proceeding exclusively at the C5-position. While this example involves an arylsulfonyl chloride, similar reactivity could be anticipated for aliphatic sulfonyl chlorides like this compound with appropriately activated substrates.

Palladium-Catalyzed Sulfonylation: Palladium catalysts are also effective for sulfonylation reactions. A notable example is the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids and phenyl chlorosulfate. This method allows for the in-situ generation of the sulfonyl chloride, which can then react with an amine to form a sulfonamide. While this specific protocol focuses on the synthesis of arylsulfonyl chlorides, it highlights the capability of palladium to facilitate transformations involving sulfonyl groups.

Nickel-Catalyzed Sulfonylation: Nickel catalysis has emerged as a powerful tool for sulfonylation reactions. For example, a nickel-catalyzed three-component sulfonylation of non-activated alkyl chlorides, aryl boronic acids, and potassium metabisulfite (B1197395) has been developed for the synthesis of alkyl aryl sulfones. This reaction demonstrates the ability of nickel to facilitate the formation of C-S bonds under relatively mild conditions.

Desulfonylative Coupling Reactions

In desulfonylative coupling reactions, the sulfonyl group of a sulfonyl chloride is extruded, often as sulfur dioxide, to enable the formation of new bonds. This strategy is particularly valuable for the construction of complex molecular architectures.

Palladium-Catalyzed Desulfonylative Coupling: Palladium catalysts are renowned for their ability to promote a wide range of cross-coupling reactions. While less common for aliphatic sulfonyl chlorides, desulfonylative cross-coupling of arylsulfonyl chlorides with various coupling partners is well-established. These reactions typically proceed via the oxidative addition of the sulfonyl chloride to a low-valent palladium species, followed by extrusion of sulfur dioxide and subsequent reductive elimination to form the coupled product.

Nickel-Catalyzed Desulfonylative Coupling: Nickel catalysts have shown significant promise in desulfonylative coupling reactions, particularly with challenging substrates. For instance, nickel-catalyzed desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides has been reported to form biaryl compounds. This type of reactivity suggests that a similar desulfonylative pathway could potentially be developed for aliphatic sulfonyl chlorides like this compound.

The following table summarizes the potential transition metal-catalyzed reactions of this compound based on analogous transformations reported in the literature.

| Reaction Type | Catalyst System (Example) | Potential Product from this compound | Reference for Analogy |

| Sulfonylation | |||

| Copper-Catalyzed C-H Sulfonylation | Cu(OAc)₂ | 5-Phenylpentylsulfonyl-functionalized arene/heteroarene | General principle of Cu-catalyzed C-H functionalization |

| Palladium-Catalyzed Aminosulfonylation | Pd(OAc)₂ / Ligand | N-substituted-5-phenylpentane-1-sulfonamide | General principle of Pd-catalyzed amination |

| Nickel-Catalyzed Sulfonylation | NiCl₂(dppp) | 5-Phenylpentyl aryl sulfone | nih.gov |

| Desulfonylative Coupling | |||

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ | 1,5-Diphenylpentane (from coupling with phenylboronic acid) | General principle of Suzuki-Miyaura coupling with sulfonyl chlorides |

| Nickel-Catalyzed Reductive Coupling | NiCl₂ / Reductant | 1-Phenylpentane | General principle of Ni-catalyzed reductive coupling |

It is important to reiterate that the specific application of these catalytic systems to this compound would require experimental validation and optimization of reaction conditions. The phenyl group at the 5-position of the pentyl chain may also influence the reactivity of the sulfonyl chloride group in these transformations.

Mechanistic Investigations and Elucidation

Kinetic and Thermodynamic Studies of Nucleophilic Sulfonyl Transfer

Nucleophilic substitution at the sulfonyl group is a cornerstone of the chemistry of 5-phenylpentane-1-sulfonyl chloride. Kinetic and thermodynamic parameters offer deep insights into the underlying mechanisms of these transfer reactions.

The rate of hydrolysis of alkanesulfonyl chlorides, including by extension this compound, is significantly influenced by pH. A typical pH-rate profile for the hydrolysis of an alkanesulfonyl chloride exhibits two distinct regions. acs.org In the acidic to neutral pH range (typically pH 3-11 for many sulfonyl chlorides), the rate of hydrolysis is independent of the pH. rsc.org This is indicative of a direct reaction with water (solvolysis) as the rate-determining step. rsc.org In this region, water acts as the nucleophile.

As the pH increases into the alkaline region, the rate of hydrolysis shows a first-order dependence on the hydroxide (B78521) ion concentration. rsc.org This signifies a shift in the reaction mechanism to a bimolecular nucleophilic substitution where the more potent hydroxide ion acts as the nucleophile. acs.orgrsc.org The point at which the rate of the base-catalyzed hydrolysis equals the rate of the neutral hydrolysis is referred to as the pH-inversion point (pHi). acs.org

Solvent effects play a crucial role in elucidating the reaction mechanism. The solvolysis rates of sulfonyl chlorides are often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent's nucleophilicity (NT) and ionizing power (YCl), respectively. nih.govbeilstein-journals.org For primary alkanesulfonyl chlorides, the l values are typically close to unity, while the m values are smaller, suggesting a mechanism with significant nucleophilic participation from the solvent, characteristic of an SN2 pathway. nih.gov The l/m ratio for many sulfonyl chlorides falls within a narrow range, further supporting a consistent mechanism across a variety of solvents. nih.govbeilstein-journals.org Polar protic solvents can stabilize the transition state of SN1 reactions, but for primary sulfonyl chlorides, the SN2 mechanism is generally favored. libretexts.orgyoutube.comlibretexts.org

The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), provides further evidence for the proposed mechanism. For methanesulfonyl chloride, the KSIE is around 1.5-1.7, which is consistent with a bimolecular mechanism where the nucleophilic attack by water is part of the rate-determining step. nih.gov This value suggests a greater degree of bond breaking in the transition state compared to alkyl chlorides. beilstein-journals.org

Table 1: Representative Kinetic Data for Alkanesulfonyl Chloride Solvolysis

| Compound | Solvent | k (s⁻¹) at 25°C | KSIE (kH₂O/kD₂O) |

|---|---|---|---|

| Methanesulfonyl chloride | Water | 1.66 x 10⁻⁴ | 1.57 |

| Benzenesulfonyl chloride | Water | 3.06 x 10⁻³ | 1.56 |

This table presents illustrative data for related compounds to infer the behavior of this compound.

For the nucleophilic substitution reactions of this compound, the rate-limiting step is the single concerted step of the SN2 mechanism. beilstein-journals.orglibretexts.org In this step, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. byjus.commasterorganicchemistry.com

The transition state of this SN2 reaction is believed to be a trigonal bipyramidal structure. masterorganicchemistry.comkhanacademy.org The central sulfur atom is pentacoordinated, with the incoming nucleophile and the departing chloride ion occupying the apical positions, and the two oxygen atoms and the carbon of the phenylpentyl group situated in the equatorial plane. libretexts.orgmasterorganicchemistry.com The reaction proceeds with an inversion of configuration at the sulfur center. byjus.com

Thermodynamic parameters also support this model. The solvolysis of sulfonyl chlorides is characterized by a relatively small positive enthalpy of activation (ΔH‡) and a large negative entropy of activation (ΔS‡). The large negative ΔS‡ is indicative of a highly ordered transition state, which is a hallmark of a bimolecular (SN2) process where two species come together to form the transition state. nih.gov

Delineation of Radical Pathways and Intermediates

While ionic pathways dominate the chemistry of sulfonyl chlorides, they can also participate in radical reactions under specific conditions. For instance, in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions, alkanesulfonyl chlorides can undergo free-radical chlorination of alkanes. acs.org The reaction is proposed to proceed via a chain mechanism involving a sulfonyl radical (RSO₂•) as a key intermediate. However, studies on thionyl chloride suggest that the primary hydrogen-abstracting species is the chlorine atom. acs.org

More recently, visible-light photoredox catalysis has enabled the radical hydrosulfonylation of alkenes using sulfonyl chlorides. nih.gov In this process, single-electron transfer to the sulfonyl chloride generates a sulfonyl radical. This radical can then add to an alkene, and subsequent hydrogen atom transfer yields the hydrosulfonylated product. nih.gov The formation of a sulfinic acid as a byproduct under these conditions provides evidence for the intermediacy of the sulfonyl radical. nih.gov

It is important to note that these radical pathways are not typical for this compound under standard solvolytic or nucleophilic substitution conditions. They require specific reagents or energy sources to initiate the radical process.

Computational Chemistry Approaches to Understand Reactivity

Computational chemistry provides powerful tools to complement experimental studies and gain a deeper understanding of the reactivity of sulfonyl chlorides at a molecular level.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathways of nucleophilic substitution on this compound. nih.govnih.gov These calculations can determine the geometries and energies of reactants, transition states, and products. By mapping the potential energy surface, the activation energy barriers for different proposed mechanisms (e.g., SN2 vs. SN1) can be calculated, providing theoretical support for the experimentally observed pathway.

Furthermore, analysis of the electronic structure, such as the distribution of molecular orbitals and atomic charges, can illuminate the reasons for the observed reactivity. For example, the calculation of frontier molecular orbitals (HOMO and LUMO) can help in understanding the nucleophilic and electrophilic interactions. The Mulliken charges and Fukui functions can identify the most electrophilic site in the molecule, which is predicted to be the sulfur atom, and the sites most susceptible to nucleophilic attack. nih.gov

Computational models can also be used to predict the reactivity and selectivity of this compound towards different nucleophiles. By calculating the activation energies for reactions with a series of nucleophiles, a theoretical order of reactivity can be established and compared with experimental data.

Similarly, in reactions where multiple products are possible, computational methods can predict the selectivity. For example, in the reaction with a molecule containing multiple nucleophilic sites, calculations can determine the activation barriers for attack at each site, thereby predicting the major product. The influence of solvent can also be incorporated into these models using implicit or explicit solvent models, allowing for a more accurate prediction of reactivity in different media. nih.gov While specific computational studies on this compound are not widely reported, the methodologies are well-established and provide a framework for its theoretical investigation. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanesulfonyl chloride |

| Benzenesulfonyl chloride |

| Thionyl chloride |

| Benzoyl peroxide |

Advanced Applications of 5 Phenylpentane 1 Sulfonyl Chloride in Organic Synthesis

Utilization as a Building Block for Complex Molecular Scaffolds

There is a lack of specific examples in the scientific literature detailing the use of 5-Phenylpentane-1-sulfonyl chloride as a key building block for the construction of complex molecular scaffolds. In principle, as a bifunctional molecule containing a reactive sulfonyl chloride group and a stable phenylpentyl chain, it could be incorporated into larger structures. The sulfonyl chloride can react with various nucleophiles (such as amines or alcohols) to form stable linkages. magtech.com.cn For instance, the reaction with a diamine or diol could lead to the formation of polymers or macrocycles. The long, flexible five-carbon chain and the terminal phenyl group could influence the resulting scaffold's conformation and lipophilicity. However, without specific published research, any discussion of its role in creating complex scaffolds remains speculative.

Role in the Preparation of Peptide Mimetics and Modified Peptides

The scientific literature does not provide specific instances of this compound being used to prepare peptide mimetics or for the modification of peptides. Generally, sulfonyl chlorides can be reacted with the N-terminal amine or the side-chain amine of amino acids (like lysine) to form sulfonamide linkages. This modification can alter a peptide's properties, such as its stability against enzymatic degradation. The 5-phenylpentyl group, if attached to a peptide, would introduce a significant hydrophobic and aromatic component, potentially influencing peptide folding and receptor interactions. While methods exist for peptide modification and the synthesis of macrocyclic peptides using other sulfonyl chlorides, specific applications of this compound in this area are not documented. nih.govekb.eg

Strategic Incorporation into Multi-Step Synthetic Sequences for Target Molecule Construction

A review of synthetic chemistry literature did not yield specific examples where this compound is strategically incorporated into a multi-step synthesis for the construction of a specific target molecule. Sulfonyl chlorides are common intermediates in synthesis, often used to introduce a sulfonyl group which can serve as a protecting group or be part of the final target structure, particularly in medicinal chemistry for the synthesis of sulfonamide drugs. ekb.egprinceton.edu The 5-phenylpentylsulfonyl group could be used to impart specific physical properties, such as lipophilicity, to a target molecule. However, no published total syntheses or medicinal chemistry programs appear to feature this specific reagent.

Development of Novel Reagents and Catalysts Derived from this compound

There is no evidence in the surveyed literature of novel reagents or catalysts being developed from this compound. Conceptually, the phenyl group could be functionalized to incorporate a catalytic moiety, or the sulfonyl group could be used to attach the molecule to a solid support or a larger catalytic framework. Despite the general potential, no research has been published detailing such an application for this particular compound.

Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis of Related Phenylalkylsulfonyl Chlorides and Their Comparative Reactivity

The synthesis of phenylalkylsulfonyl chlorides, including 5-phenylpentane-1-sulfonyl chloride, can be achieved through several established methods, often adapted from the synthesis of other alkanesulfonyl or arylsulfonyl chlorides. A common approach involves the chlorosulfonation of the corresponding alkylbenzene. However, this method is more typical for direct arylsulfonation, like the synthesis of benzenesulfonyl chloride from benzene (B151609) using chlorosulfonic acid. wikipedia.org For phenylalkylsulfonyl chlorides where the sulfonyl chloride group is on the alkyl chain, a more suitable method starts from the corresponding thiol or disulfide.

One general and efficient method involves the oxidative chlorination of S-alkyl isothiourea salts, which are themselves readily prepared from the corresponding phenylalkyl halide and thiourea. Another route is the oxidation of phenylalkyl thiols or disulfides in the presence of a chlorinating agent.

The comparative reactivity of phenylalkylsulfonyl chlorides is influenced by the length of the alkyl chain separating the phenyl group from the sulfonyl chloride moiety. In nucleophilic substitution reactions, the electrophilicity of the sulfur atom is a key determinant of reactivity. The phenyl group can exert a mild electron-withdrawing inductive effect (-I effect), which would be expected to decrease as the length of the intervening alkyl chain increases. This would suggest a slight decrease in reactivity for this compound compared to a shorter-chain analogue like 2-phenylethane-1-sulfonyl chloride.

| Compound | Typical Synthesis Method | Relative Reactivity Trend |

| Benzenesulfonyl Chloride | Chlorosulfonation of benzene wikipedia.org | High (Aryl group directly attached) |

| 2-Phenylethane-1-sulfonyl chloride | Oxidative chlorination of 2-phenylethanethiol | Moderate |

| This compound | Oxidative chlorination of 5-phenylpentanethiol | Moderate (Slightly lower than shorter chains) |

This table illustrates general synthetic approaches and predicted reactivity trends based on structural principles.

The reactivity of sulfonyl chlorides is distinct from that of acyl chlorides like phenylacetyl chloride. The sulfur atom in the sulfonyl chloride is less electrophilic than the carbonyl carbon in the acyl chloride, and the geometry around the sulfur atom is tetrahedral, compared to the trigonal planar geometry of the carbonyl carbon. This generally makes sulfonyl chlorides less reactive towards nucleophiles than their corresponding acyl chloride counterparts.

Preparation of 5-Phenylpentane-1-sulfonyl Fluoride (B91410) from the Corresponding Sulfonyl Chloride

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity, for instance in "click chemistry". researchgate.net The preparation of 5-phenylpentane-1-sulfonyl fluoride from this compound can be accomplished via a halogen exchange (HALEX) reaction.

A common method involves reacting the sulfonyl chloride with a source of fluoride ions, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov The reaction is often facilitated by a phase-transfer catalyst, like 18-crown-6, to enhance the solubility and reactivity of the fluoride salt in an aprotic solvent such as acetonitrile. nih.gov

Another approach is a one-pot, two-step process starting from the corresponding sulfonic acid. The sulfonic acid is first converted in situ to the sulfonyl chloride, which is then immediately treated with a fluorinating agent. nih.govnih.gov More direct methods using reagents like thionyl fluoride have also been developed for the conversion of sulfonic acids and their salts to sulfonyl fluorides. nih.gov

| Starting Material | Reagent(s) | Conditions | Product |

| This compound | KF, 18-crown-6 | Acetonitrile, heat | 5-Phenylpentane-1-sulfonyl fluoride |

| This compound | KHF₂ | Aqueous solution or organic solvent | 5-Phenylpentane-1-sulfonyl fluoride |

| 5-Phenylpentanesulfonic acid sodium salt | Thionyl fluoride, BF₃·OEt₂ | DMF, 1h | 5-Phenylpentane-1-sulfonyl fluoride |

This table presents various methods for the synthesis of 5-phenylpentane-1-sulfonyl fluoride.

Structure-Reactivity Correlations within the Phenylalkylsulfonyl Halide Series

The reactivity of phenylalkylsulfonyl halides in processes like nucleophilic substitution is governed by several structural factors. These relationships can be systematically studied to understand reaction mechanisms.

Key factors influencing reactivity include:

The nature of the leaving group: The reactivity of the sulfonyl halide decreases in the order Cl > F. The chloride ion is a better leaving group than the fluoride ion.

The length of the alkyl chain: As the number of methylene (B1212753) (-CH₂-) groups between the phenyl ring and the sulfonyl halide group increases, the electronic influence of the phenyl ring on the reaction center diminishes. The electron-withdrawing inductive effect of the phenyl group, which would enhance the electrophilicity of the sulfur atom, weakens with distance.

Substitution on the phenyl ring: Electron-withdrawing substituents on the phenyl ring would be expected to increase the reactivity of the sulfonyl halide towards nucleophiles by increasing the partial positive charge on the sulfur atom. Conversely, electron-donating groups would decrease reactivity. These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). psu.eduresearchgate.net

The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be concerted or to proceed through a short-lived, high-energy intermediate, rather than a stable tetrahedral intermediate as is common in acyl transfer reactions. psu.edu The sensitivity of the reaction rate to the electronic nature of the nucleophile and the leaving group provides insight into the transition state structure. For instance, a large positive ρ (rho) value in a Hammett plot for reactions with substituted nucleophiles indicates a significant buildup of negative charge in the transition state, consistent with nucleophilic attack being well-advanced. researchgate.net

| Structural Feature | Effect on Reactivity | Reason |

| Halide Leaving Group (Cl vs. F) | Cl > F | Chloride is a better leaving group than fluoride. |

| Alkyl Chain Length (n in Ph-(CH₂)n-SO₂Cl) | Reactivity slightly decreases as 'n' increases. | The electron-withdrawing inductive effect of the phenyl group diminishes with distance. |

| Phenyl Ring Substituents | Electron-withdrawing groups increase reactivity; electron-donating groups decrease it. | Modulation of the electrophilicity of the sulfur atom. |

This table summarizes the key structure-reactivity correlations in the phenylalkylsulfonyl halide series.

Emerging Research Areas and Future Perspectives

Unexplored Reactivity Patterns of 5-Phenylpentane-1-sulfonyl chloride

The reactivity of this compound is largely governed by the electrophilic nature of the sulfonyl chloride group. This functional group is a well-established precursor for the formation of sulfonamides, sulfonate esters, and sulfones. However, the interplay between the reactive sulfonyl chloride moiety and the phenylpentyl backbone could lead to unexplored chemical transformations.

One area of significant interest is the potential for intramolecular cyclization reactions. The five-carbon chain separating the sulfonyl chloride from the phenyl group could, under specific conditions, facilitate ring-closing reactions. Depending on the reaction conditions and the catalysts employed, this could lead to the formation of novel heterocyclic compounds containing sulfur and a fused ring system. For instance, Friedel-Crafts-type reactions could be explored, where the sulfonyl group or a derivative thereof acts as an electrophile, leading to cyclization onto the aromatic ring.

Furthermore, the phenyl group's influence on the reactivity of the sulfonyl chloride at a distance is a subject for investigation. While direct electronic effects are minimal due to the insulating alkyl chain, long-range interactions or the steric bulk of the phenylpentyl group could modulate the reactivity of the sulfonyl chloride in comparison to simpler alkanesulfonyl chlorides.

Detailed research into the reaction of this compound with a wider array of nucleophiles and under various reaction conditions is warranted. This could unveil unique reactivity profiles and provide access to a new library of chemical entities.

| Potential Unexplored Reaction | Reactant | Potential Product | Significance |

| Intramolecular Friedel-Crafts Cyclization | Lewis Acid (e.g., AlCl₃) | Tetralin-fused sultone/sulfonamide | Synthesis of novel polycyclic sulfur heterocycles |

| Radical-mediated Cyclization | Radical Initiator | Cyclohexane-fused sulfur compounds | Access to saturated heterocyclic systems |

| Cross-coupling Reactions | Organometallic reagents | Functionalized phenylpentane derivatives | Introduction of molecular diversity |

Potential for Catalytic and Asymmetric Transformations

The development of catalytic and asymmetric transformations is a cornerstone of modern organic synthesis, enabling the efficient and selective production of chiral molecules. While the direct involvement of the this compound in a catalytic cycle as a substrate is a primary focus, its derivatives also hold promise as ligands or chiral auxiliaries.

The synthesis of chiral sulfinamides from sulfonyl chlorides is a known transformation. nih.gov The application of this methodology to this compound, using chiral amines or catalysts, could lead to the formation of novel chiral sulfur compounds. These products could then be evaluated for their biological activity or as catalysts in other asymmetric reactions.

Moreover, the development of catalytic methods for the functionalization of the C-H bonds within the pentyl chain of this compound, directed by the sulfonyl group, represents a challenging but potentially rewarding research direction. Such transformations would offer a powerful tool for late-stage functionalization, allowing for the rapid diversification of the molecular scaffold. The use of transition metal catalysts, such as those based on rhodium or palladium, could be explored for this purpose.

| Catalytic Transformation | Catalyst Type | Potential Chiral Product | Potential Application |

| Asymmetric reduction to sulfinamide | Chiral reducing agent/catalyst | Chiral 5-phenylpentane-1-sulfinamide | Chiral auxiliary, synthetic intermediate |

| Catalytic C-H activation/functionalization | Transition metal complex (e.g., Pd, Rh) | Regio- and stereoselectively functionalized derivatives | Drug discovery, materials science |

| Enantioselective nucleophilic substitution | Chiral nucleophile/catalyst | Enantioenriched sulfonamides/sulfonate esters | Synthesis of chiral building blocks |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis and reactions of sulfonyl chlorides are often amenable to flow chemistry, which can allow for better control over reaction parameters and the safe handling of reactive intermediates. researchgate.net

Furthermore, the use of this compound as a building block in automated synthesis platforms could accelerate the discovery of new bioactive compounds. By immobilizing the sulfonyl chloride on a solid support or using it in a solution-phase flow system, a library of derivatives could be rapidly synthesized by reacting it with a diverse set of amines, alcohols, and other nucleophiles. This high-throughput approach would be invaluable for screening for new drug candidates or materials with desired properties.

| Flow Chemistry/Automation Application | Technology | Advantage | Research Goal |

| Continuous synthesis of this compound | Flow reactor | Enhanced safety, scalability, and purity | Development of a robust and efficient manufacturing process |

| Automated library synthesis of sulfonamide derivatives | Automated synthesis platform | High-throughput screening, rapid lead discovery | Identification of new bioactive molecules or functional materials |

| In-line reaction monitoring and optimization | Process analytical technology (PAT) | Real-time data for process control and optimization | Improved yield, selectivity, and understanding of reaction kinetics |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-phenylpentane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via chlorosulfonation of 5-phenylpentane or by reacting the corresponding sulfonic acid with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorosulfonation involves introducing a sulfonyl chloride group to the terminal carbon of the pentane chain. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and using anhydrous solvents to prevent hydrolysis .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify phenyl ring protons (δ 7.2–7.4 ppm) and aliphatic chain signals (δ 1.2–2.0 ppm). The sulfonyl chloride group (SO₂Cl) deshields adjacent protons.

- IR Spectroscopy : Confirm SO₂Cl stretch (~1370 cm⁻¹ and 1170 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~230.7 (C₁₁H₁₅ClO₂S⁺) .

- Data Interpretation : Compare spectra with PubChem or CAS databases for structural validation.

Q. What are the common nucleophilic substitution reactions involving this compound?

- Methodology : React with amines to form sulfonamides (e.g., R-NH₂ → R-NHSO₂-C₅H₄Ph) or alcohols to yield sulfonate esters. Reactions require inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DCM). For example:

- Sulfonamide Synthesis : Add 1.2 eq. amine in DCM, stir at RT for 4–6 hours, and isolate via aqueous workup .

- Byproduct Management : Neutralize HCl byproducts with weak bases (e.g., NaHCO₃).

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of this compound in aqueous reaction systems?

- Methodology : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture. For aqueous-phase reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity while limiting hydrolysis. Monitor pH to avoid excessive acidity, which accelerates degradation .

- Stability Testing : Conduct accelerated degradation studies under varying humidity (20–80% RH) and temperature (25–40°C) to identify optimal storage conditions.

Q. How can conflicting data on reaction yields in sulfonamide synthesis be resolved?

- Troubleshooting :

- Catalyst Screening : Test alternatives like DMAP or pyridine to enhance nucleophilicity.

- Reaction Kinetics : Use in-situ FTIR or NMR to track intermediate formation.

- Purification : Compare column chromatography vs. recrystallization efficiency.

- Case Study : A 2022 study on chlorinated alcohols found that yield discrepancies often stem from trace moisture or impurities in reagents .

Q. What computational methods are suitable for predicting the reactivity of this compound with biomolecules?

- Methodology :

- DFT Calculations : Model transition states for nucleophilic attack at the sulfur atom (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.